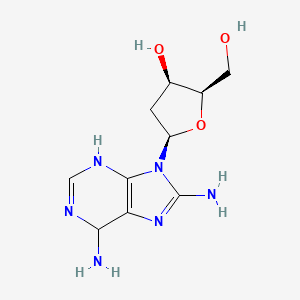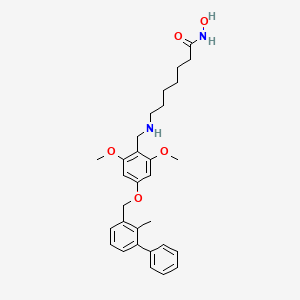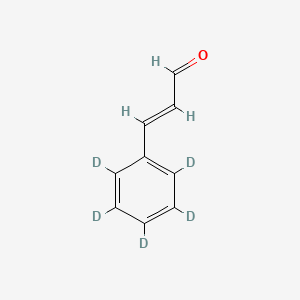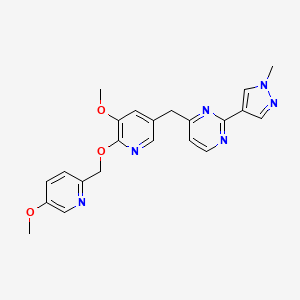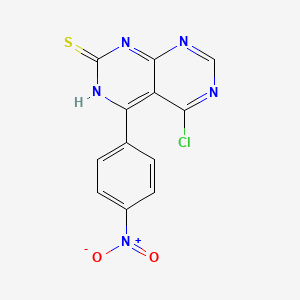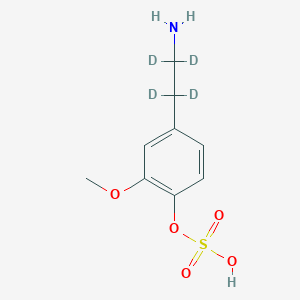
3-Methoxytyramine sulfate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .
科学研究应用
3-Methoxytyramine sulfate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in mass spectrometry to study metabolic pathways.
Biology: To investigate the role of dopamine metabolites in various physiological processes.
Medicine: In the study of neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control.
作用机制
3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .
相似化合物的比较
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
Dopamine: The parent compound from which 3-Methoxytyramine is derived.
Homovanillic acid: Another metabolite of dopamine involved in similar pathways.
Uniqueness
3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
属性
分子式 |
C9H13NO5S |
|---|---|
分子量 |
251.29 g/mol |
IUPAC 名称 |
[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |
InChI 键 |
ORZHQEJEAKXCJA-CQOLUAMGSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |
规范 SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


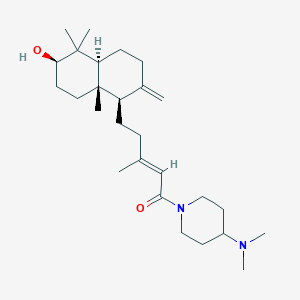
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
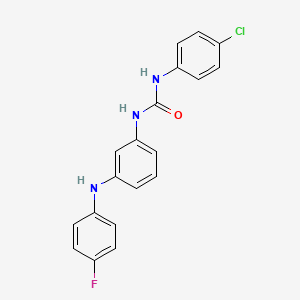
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)

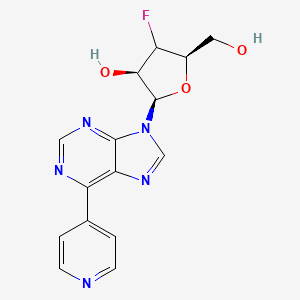
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
